Nvp-sra880 Nvp-sra880 The first non-peptide somatostatin sst(1) receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006046
InChI: InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1
SMILES: CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O
Molecular Formula: C29H36N4O8
Molecular Weight: 568.6 g/mol

Nvp-sra880

CAS No.:

Cat. No.: VC0006046

Molecular Formula: C29H36N4O8

Molecular Weight: 568.6 g/mol

* For research use only. Not for human or veterinary use.

Nvp-sra880 -

Molecular Formula C29H36N4O8
Molecular Weight 568.6 g/mol
IUPAC Name [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid
Standard InChI InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1
Standard InChI Key ACSWUHCQQFGYBZ-GIEJAJRFSA-N
Isomeric SMILES CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O
SMILES CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O
Canonical SMILES CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Chemical and Structural Characteristics

NVP-SRA880 is chemically designated as [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone . Its structure features a benzoguinoline core linked to a nitro-substituted piperazine moiety, which contributes to its high affinity for the sst₁ receptor. The compound’s stereochemistry and hydrophobic interactions are critical for receptor binding, as evidenced by its specificity over other somatostatin receptor subtypes (sst₂–sst₅) and dopamine receptors .

Physicochemical Properties

  • Molecular Formula: C26H32N4O4\text{C}_{26}\text{H}_{32}\text{N}_{4}\text{O}_{4}

  • XLogP: 3.6 (indicating moderate lipophilicity)

  • Hydrogen Bond Acceptors: 6

  • Hydrogen Bond Donors: 0

These properties suggest favorable blood-brain barrier penetration, aligning with its observed effects on central nervous system (CNS) functions .

Pharmacological Profile

NVP-SRA880’s primary mechanism involves antagonizing the sst₁ receptor, a G-protein-coupled receptor (GPCR) expressed in the pituitary, pancreas, and brain. Unlike peptide agonists such as SRIF-28 or octreotide, NVP-SRA880’s non-peptide structure confers metabolic stability and oral bioavailability .

Receptor Binding Affinity

Studies using radioligand binding assays reveal the following affinities:

Receptor SubtypeNVP-SRA880 pKd\text{pK}_dSelectivity Ratio (vs. sst₁)
sst₁8.2 ± 0.31.0
sst₂≤6.0>100
sst₃≤6.0>100
sst₄≤6.0>100
sst₅≤6.0>100
Dopamine D₄7.1 ± 0.212.6

Data derived from AtT-20 cell membranes and recombinant receptor systems demonstrate >100-fold selectivity for sst₁ over other subtypes . Notably, its moderate affinity for dopamine D₄ receptors suggests potential off-target effects in CNS applications .

Functional Antagonism

In cAMP accumulation assays, NVP-SRA880 competitively inhibits SRIF-14-mediated suppression of forskolin-stimulated cAMP in sst₁-expressing cells (IC50=31±13nM\text{IC}_{50} = 31 \pm 13 \, \text{nM}) . This contrasts with sst₂/₅-preferring ligands like L-817,818, which show no antagonism at sst₁ .

Preclinical Research Findings

Behavioral Modulation

NVP-SRA880 promotes prosocial behaviors in murine models. Administration at 10 mg/kg (i.p.) increases social interaction time by 45% and reduces aggressive encounters by 60% compared to controls . These effects are absent in sst₁-knockout mice, confirming receptor-specific activity. Learning and memory assays further show a 30% improvement in Morris water maze performance, suggesting cognitive enhancement .

Neuroendocrine Effects

In AtT-20 corticotroph tumor cells, NVP-SRA880 reverses SRIF-induced inhibition of ACTH secretion (EC50=27±3.4nM\text{EC}_{50} = 27 \pm 3.4 \, \text{nM}) . This aligns with its role in modulating hypothalamic-pituitary-adrenal (HPA) axis activity, though in vivo studies are needed to validate therapeutic potential for Cushing’s disease.

Antiproliferative Activity

Preliminary data indicate that NVP-SRA880 inhibits growth of sst₁-positive neuroendocrine tumors (NETs) in vitro, with GI50=150±18nM\text{GI}_{50} = 150 \pm 18 \, \text{nM} . Mechanistically, this involves G₁-phase cell cycle arrest and downregulation of cyclin D1.

Therapeutic Implications

Psychiatric Disorders

The prosocial and anti-aggressive effects of NVP-SRA880 position it as a candidate for autism spectrum disorder (ASD) and schizophrenia. Its ability to enhance learning without sedation contrasts with atypical antipsychotics, offering a novel mechanism for cognitive symptom management .

Oncology

Sst₁ receptors are overexpressed in 40% of pancreatic NETs and 25% of pituitary adenomas. NVP-SRA880’s antiproliferative effects, combined with its blood-brain barrier permeability, make it suitable for treating metastatic CNS NETs .

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